molecular formula C8H5BrN2O2 B3112455 6-Bromo-1H-indazole-5-carboxylic acid CAS No. 1893842-64-2

6-Bromo-1H-indazole-5-carboxylic acid

Cat. No.: B3112455
CAS No.: 1893842-64-2
M. Wt: 241.04 g/mol
InChI Key: DTFKBHBYURLCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Indazole Core as a Privileged Scaffold in Contemporary Chemical Research

The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds that exhibit a broad spectrum of therapeutic properties. The unique structural and electronic features of the indazole ring system allow it to interact with various biological targets with high affinity and specificity. Its aromatic nature, coupled with the presence of two nitrogen atoms, facilitates a range of intermolecular interactions, including hydrogen bonding, pi-pi stacking, and metal coordination. This versatility has led to the incorporation of the indazole moiety into numerous approved drugs and clinical candidates targeting a wide array of diseases.

The Role of Halogenation in Modulating the Chemical and Biological Profiles of Heterocyclic Compounds

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful and widely employed strategy in organic and medicinal chemistry. The incorporation of a halogen, such as bromine, into a heterocyclic compound can profoundly influence its physicochemical and biological properties. Bromine, with its specific size, electronegativity, and ability to participate in halogen bonding, can alter a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings) that are instrumental in the construction of complex molecular architectures. This reactivity allows for the late-stage functionalization of molecules, a crucial aspect of modern drug discovery and materials science.

Positioning 6-Bromo-1H-indazole-5-carboxylic Acid within Advanced Indazole Derivative Research

This compound is a specific derivative that embodies the strategic combination of the indazole core with the functional advantages of halogenation. The bromine atom at the 6-position and the carboxylic acid group at the 5-position offer distinct points for chemical modification. The carboxylic acid is a versatile functional group that can be readily converted into a variety of other functionalities, such as esters, amides, and alcohols, or it can participate in coupling reactions. The bromine atom, as previously mentioned, is a key site for cross-coupling reactions, allowing for the introduction of a wide range of substituents.

This dual functionality makes this compound a valuable building block for the synthesis of more complex indazole derivatives. Researchers can selectively manipulate either the carboxylic acid or the bromine atom, or both, to systematically explore the structure-activity relationships of novel indazole-based compounds. While detailed research findings on the direct biological activities of this compound itself are not extensively documented in publicly available literature, its significance lies in its potential as a key intermediate for the generation of libraries of diverse indazole derivatives for screening in various research applications.

Below is a table summarizing the key physicochemical properties of this compound and a closely related isomer for comparative context.

PropertyThis compound6-Bromo-1H-indazole-4-carboxylic acid sigmaaldrich.com
CAS Number 1893842-64-2885523-08-0
Molecular Formula C₈H₅BrN₂O₂C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol 241.04 g/mol
Appearance Not specified in available literatureSolid
Melting Point Not specified in available literature293-298 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-7-4(3-10-11-7)1-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFKBHBYURLCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 6-Bromo-1H-indazole-5-carboxylic Acid

The preparation of the this compound scaffold can be approached through several distinct synthetic routes. These include the direct functionalization of a pre-existing indazole core, the construction of the indazole ring from acyclic or carbocyclic precursors, and the deprotection of carboxylate derivatives.

Direct bromination of the indazole ring system is a common method for introducing bromine atoms. However, achieving regioselectivity at the C6 position of an indazole-5-carboxylic acid is challenging. The electronic properties of the indazole nucleus, influenced by the carboxylic acid and the pyrazole (B372694) ring, direct electrophilic substitution to multiple positions. For instance, bromination of indazole-3-carboxylic acid with bromine in glacial acetic acid typically yields 5-bromo-1H-indazole-3-carboxylic acid. Ultrasound-assisted methods using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been developed for efficient bromination, but these often show high selectivity for the C3 position.

Due to these regioselectivity challenges, direct bromination of 1H-indazole-5-carboxylic acid is not a preferred method for the specific synthesis of the 6-bromo isomer. Alternative convergent strategies are generally employed to ensure the correct placement of both the bromo and carboxylic acid substituents.

Convergent syntheses, where the indazole ring is formed from a precursor that already contains the desired substitution pattern, offer a more controlled and reliable approach. These methods typically involve the cyclization of a substituted aniline (B41778) or hydrazine (B178648) derivative.

A representative strategy for constructing a substituted 6-bromo-indazole scaffold begins with a suitably substituted aromatic precursor, such as 2-methylbenzoic acid. A multi-step sequence, as illustrated in the synthesis of related indazole derivatives, can be adapted for this purpose. The general approach involves:

Bromination and Nitration: Introduction of bromo and nitro groups onto the starting aromatic ring.

Esterification: Conversion of the carboxylic acid to an ester, typically a methyl or ethyl ester, for protection and to modify solubility.

Reduction: Selective reduction of the nitro group to an amine.

Diazotization and Cyclization: The resulting aminoester undergoes diazotization followed by intramolecular cyclization to form the indazole ring system.

This pathway ensures the unambiguous placement of the bromine atom and the carboxylate group at the desired positions on the indazole core.

Table 1: Example of a Convergent Synthetic Strategy for a Substituted 6-Bromo-1H-Indazole Scaffold

StepReactionPurpose
1Bromination/Nitration of a substituted tolueneInstalls the precursors for the final bromo and amine groups.
2Oxidation of methyl group to carboxylic acidForms the carboxylic acid functionality.
3EsterificationProtects the carboxylic acid as a methyl ester.
4Reduction of the nitro groupForms the aniline precursor needed for cyclization.
5Diazotization and CyclizationForms the indazole ring.
6HydrolysisConverts the ester back to the carboxylic acid.

The final step in many syntheses of this compound involves the hydrolysis of a corresponding ester derivative, such as methyl 6-bromo-1H-indazole-5-carboxylate. This hydrolysis is a standard and high-yielding transformation.

The reaction is typically carried out under basic conditions, for example, by refluxing the ester with a solution of sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a mixture of methanol (B129727) and water. After the reaction is complete, the mixture is cooled and acidified with a mineral acid like hydrochloric acid (HCl) to precipitate the carboxylic acid product, which can then be isolated by filtration. This method is widely applicable to the synthesis of various indazole and indole (B1671886) carboxylic acids from their esters.

Advanced Coupling Reactions for Derivatization of the this compound Scaffold

The bromine atom at the C6 position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The 6-bromo-indazole scaffold is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It is widely used to form biaryl structures. For example, 3-bromoindazoles can be coupled with various arylboronic acids under microwave irradiation using catalysts like Pd(PPh₃)₄.

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organostannane reagent, catalyzed by palladium. This method is known for its tolerance of a wide range of functional groups. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. This reaction is typically catalyzed by palladium complexes and requires a base. Studies on 3-bromoindazoles have shown that the reaction can be optimized to achieve high yields of the corresponding 3-vinylindazoles. The choice of catalyst, ligands, and base is critical for the success of the reaction.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerBond FormedTypical Catalyst
Suzuki-Miyaura Organoboron compound (e.g., Ar-B(OH)₂)C(sp²)-C(sp²)Pd(PPh₃)₄, Pd(OAc)₂
Stille Organostannane (e.g., Ar-SnBu₃)C(sp²)-C(sp²)Pd(PPh₃)₄, Pd₂(dba)₃
Heck Alkene (e.g., CH₂=CHR)C(sp²)-C(sp²)Pd(OAc)₂, PdCl₂

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, are particularly effective for forming carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. For the this compound scaffold, copper-catalyzed amination is a highly valuable transformation for introducing nitrogen-based substituents.

These reactions typically involve coupling the aryl bromide with an amine, amide, or other nitrogen nucleophile in the presence of a copper(I) or copper(II) catalyst, a ligand (such as a diamine or an amino acid), and a base. Copper-catalyzed methods are often complementary to palladium-catalyzed systems and can be more cost-effective. Recent advances have focused on developing more efficient and milder copper-catalyzed protocols for C-N bond formation. For instance, the synthesis of 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole core has been achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrating the utility of copper catalysis in derivatizing this scaffold.

Functional Group Interconversions of the Carboxylic Acid Functionality

The carboxylic acid group at the 5-position is readily converted into a variety of other functional groups, providing another avenue for structural modification.

Esterification: The carboxylic acid can be converted to its corresponding ester through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), is a common approach. researchgate.net Alternatively, the carboxylic acid can be activated with reagents like thionyl chloride to form an acyl chloride, which then readily reacts with an alcohol to yield the ester.

Amidation: The formation of amides from the carboxylic acid is a crucial transformation in medicinal chemistry. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which facilitate the reaction between the carboxylic acid and an amine under mild conditions. rogue-scholar.org A series of amide derivatives of a similar compound, 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid, have been synthesized, highlighting the utility of this reaction. researchgate.net

ReactionReagents and ConditionsProduct
Esterification (Fischer) Alcohol (R'OH), Acid catalyst (e.g., H₂SO₄), Heat6-Bromo-1H-indazole-5-carboxylate ester
Amidation (Coupling Agent) Amine (R'R''NH), Coupling agent (e.g., DCC), Solvent (e.g., DCM)6-Bromo-1H-indazole-5-carboxamide

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, (6-bromo-1H-indazol-5-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.orgyoutube.com The reaction is generally carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Borane (BH₃) complexes, such as BH₃·THF, can also be used for the selective reduction of carboxylic acids in the presence of other functional groups. researchgate.net

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde, 6-bromo-1H-indazole-5-carbaldehyde, is a more challenging transformation as aldehydes are themselves readily reduced to alcohols. However, selective methods have been developed. One such method involves the hydrosilylation of the carboxylic acid to a disilyl acetal, catalyzed by reagents like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), followed by acidic workup to yield the aldehyde. nih.govacs.orgresearchgate.net

Desired ProductReagents and Conditions
(6-Bromo-1H-indazol-5-yl)methanol 1. LiAlH₄, THF; 2. H₃O⁺ workup
6-Bromo-1H-indazole-5-carbaldehyde 1. Hydrosilane, B(C₆F₅)₃ catalyst; 2. Acidic workup

Novel Synthetic Strategies for the Indazole Ring System

While this compound is a valuable starting material, the synthesis of the indazole core itself is an active area of research, with new methods being developed to improve efficiency and introduce functionality.

The construction of the indazole ring system can be achieved through intramolecular cyclization reactions. These strategies often involve the formation of a key bond to close the five-membered pyrazole ring onto a pre-functionalized benzene (B151609) ring. For instance, a common approach involves the cyclization of an ortho-substituted aniline derivative. One such strategy could involve an intramolecular nucleophilic substitution, where a hydrazine moiety attacks an ortho-disposed electrophilic group on the benzene ring, leading to the formation of the indazole core. Another powerful method is the intramolecular Diels-Alder reaction, which has been used to construct complex fused heterocyclic systems. rsc.org The synthesis of carbazoles via the intramolecular cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines demonstrates the potential of such strategies for forming new heterocyclic rings.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of heterocyclic compounds, including indazoles. These methods allow for the direct formation of carbon-carbon or carbon-heteroatom bonds by activating otherwise unreactive C-H bonds.

Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of substituted indazoles. For example, the reaction of azobenzenes with aldehydes can lead to N-aryl-2H-indazoles through a C-H bond functionalization and cyclative capture process. researchgate.net Similarly, Rh(III)/Cu(II) catalyzed sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes provides access to 1H-indazoles. acs.org Cobalt(III) catalysts have also been developed for the synthesis of N-aryl-2H-indazoles via C-H bond functionalization/addition/cyclization cascades. These methods offer a direct and atom-economical approach to constructing the indazole ring system with a high degree of functional group tolerance.

Catalyst SystemReactantsProduct Type
Rhodium(III) Azobenzene, AldehydeN-Aryl-2H-indazole
Rhodium(III)/Copper(II) Ethyl benzimidate, Nitrosobenzene1H-Indazole
Cobalt(III) Azobenzene, AldehydeN-Aryl-2H-indazole

Despite a comprehensive search for the synthesis of the specific chemical compound "this compound," no publicly available scientific literature or patents detailing its preparation, including any methods involving diazotization reactions, could be located.

The performed searches focused on identifying synthetic routes, methodologies, and precursor chemicals for this compound. While information on the synthesis of related isomers, such as 6-bromo-1H-indazole-4-carboxylic acid and 5-bromo-1H-indazole-3-carboxylic acid, is available, specific details for the requested 5-carboxylic acid isomer are absent from the reviewed resources.

Diazotization reactions are a well-established method for the synthesis of indazole rings and their derivatives. This process typically involves the conversion of a primary aromatic amine to a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole core. General principles of this reaction type are widely documented in organic chemistry literature. However, the application of this methodology to a specific precursor that would yield this compound could not be confirmed.

Without specific research findings or established synthetic protocols for this compound, it is not possible to provide a detailed and scientifically accurate account of its formation via diazotization as requested. The generation of speculative or unverified synthetic information would contradict the principles of scientific accuracy.

Therefore, the article focusing solely on the chemical compound “this compound” and its synthesis through diazotization reactions cannot be generated at this time due to the lack of available data.

Medicinal Chemistry and Biological Activity Research

Structure-Activity Relationship (SAR) Studies of 6-Bromo-1H-indazole-5-carboxylic Acid Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, research has focused on elucidating the roles of its key functional groups and the effects of substitutions at various positions on the indazole ring.

Positional and Electronic Effects of Bromine Substitution on Biological Activities

The bromine atom at the C6 position of the indazole ring is a recurring feature in many biologically active indazole derivatives. researchgate.net Its presence significantly influences the molecule's physicochemical properties. Halogen atoms like bromine are known to increase lipophilicity, which can affect a compound's ability to cross cell membranes and its pharmacokinetic profile.

Electronically, the bromine atom exerts an electron-withdrawing inductive effect, which can modulate the acidity of the indazole N-H proton and the electron density of the aromatic system. This electronic influence can be critical for molecular recognition by target proteins. The 6-bromo-1H-indazole core has been utilized in the synthesis of potent anticancer agents and kinase inhibitors, indicating its importance for achieving desired biological activity. researchgate.netsci-hub.se For example, the scaffold has been incorporated into compounds designed as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), where the indazole group provided analogues with significant activity. sci-hub.se

Critical Contributions of the Carboxylic Acid Group to Ligand-Target Interactions

The carboxylic acid group at the C5 position is a key pharmacophoric feature, primarily due to its ability to act as a hydrogen bond donor and acceptor. In many ligand-target complexes, carboxylic acid moieties form strong, directional hydrogen bonds or ionic interactions (salt bridges) with complementary amino acid residues, such as lysine (B10760008) or arginine, in the active site of a protein. rsc.org These interactions are often crucial for anchoring the ligand in the correct orientation for potent inhibition.

In research on related indazole-5-carboxamides, the carbonyl group of the linker and the electron-donating nitrogen atoms of the indazole ring were identified as establishing the major interactions within the target's binding site. optibrium.com Studies of metal-organic frameworks using indazole-5-carboxylic acid have also highlighted the ability of the carboxylate group and the N-H group to engage in inter-framework hydrogen bonding, which underscores the functionality's capacity for forming strong, stabilizing interactions. rsc.orgrsc.org This capacity for robust hydrogen bonding is a primary reason for its inclusion in drug design, conferring both affinity and specificity.

Investigation of Substituent Effects at Other Indazole Positions for Potency and Selectivity

To optimize the biological activity of the this compound core, medicinal chemists have explored the effects of adding various substituents to other positions on the indazole ring, particularly the N1 and C3 positions.

Alkylation or arylation at the N1 position is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. SAR studies have shown that different substituents at the N1 position can have significant effects on inhibitory activity against different biological targets. nih.gov For instance, in a series of indazole-5-carboxamides, the introduction of methyl or methoxyethyl groups at the N1- or N2-position was explored to optimize selective inhibition of monoamine oxidase B (MAO-B). optibrium.com Similarly, SAR studies on 3,6-disubstituted indazoles as hepcidin (B1576463) production inhibitors revealed that modifications at these positions were key to improving potency. nih.gov The presence of a suitable moiety at the C3 position of the indazole ring has also been shown to be crucial for strong inhibitory activities in certain enzyme targets. nih.gov These findings demonstrate that while the 6-bromo-5-carboxylic acid core provides a foundational structure, fine-tuning through substitution at other positions is essential for developing potent and selective inhibitors.

Identification and Validation of Biological Targets

Derivatives of the 6-bromo-1H-indazole scaffold have been investigated for their inhibitory activity against a range of biological targets, primarily enzymes implicated in disease pathways such as cancer.

Kinase Inhibition Profiles of this compound Analogues (e.g., Chk1, Chk2, h-SGK)

The indazole scaffold is a well-established "privileged structure" in kinase inhibitor design. The 6-bromo-1H-indazole moiety, in particular, has been used as a key building block in the synthesis of compounds targeting protein kinases involved in cell cycle regulation and signaling. researchgate.net Patents have disclosed indolinone derivatives originating from 6-bromo-1H-indazole that inhibit a wide array of kinases. google.comgoogleapis.com

While specific quantitative inhibition data for derivatives of this compound against Checkpoint Kinase 1 (Chk1), Checkpoint Kinase 2 (Chk2), or serum/glucocorticoid-regulated kinase (SGK) is not detailed in the available literature, related structures have shown activity. For example, 6-chloro-3-iodo-1H-indazole has been investigated as an inhibitor of Chk1. evitachem.com Furthermore, indazole analogues have been identified as potent inhibitors of mTOR, a kinase that promotes cell survival through downstream effectors including SGK. sci-hub.se The table below lists kinases that have been targeted by inhibitors derived from the related 6-bromo-1H-indazole scaffold, as described in patent literature. google.com

Enzyme Inhibition Studies beyond Kinases (e.g., α-glucosidase, SDH, bCSE)

Beyond protein kinases, indazole derivatives have been explored as inhibitors of other enzyme classes. However, based on a review of available scientific literature, there is currently no specific information detailing the inhibition of α-glucosidase, succinate (B1194679) dehydrogenase (SDH), or cystathionine (B15957) β-synthase (bCSE) by derivatives of this compound. One study noted that hydroxylamine, a known cystathionine β-synthase inhibitor, was used in experiments involving a rat hepatoma cell line, but this was unrelated to the indazole compound of interest. science.gov Further research is required to determine if this particular scaffold possesses activity against these or other non-kinase enzyme targets.

Receptor Modulation Research

Indazole derivatives are well-established as versatile scaffolds capable of interacting with a wide range of biological targets. researchgate.net The core structure serves as a bio-isosteric alternative for other heterocyclic systems like indole (B1671886) and benzimidazole, which are common in many biologically active compounds. nih.gov Research strategies often involve synthesizing libraries of compounds derived from the 6-bromo-1H-indazole core and screening them against various receptors and enzymes. For instance, derivatives have been synthesized to explore potential interactions with targets involved in cancer and neurodegenerative diseases like Alzheimer's. researchgate.netresearchgate.net While broad screening is common, specific receptor modulation studies focusing solely on the unmodified this compound are less prevalent, as the scaffold is primarily used as a foundational structure for further chemical elaboration.

Exploration of Anti-Angiogenic and Anti-Inflammatory Activities and Their Molecular Basis

The indazole scaffold is a cornerstone in the development of compounds with potent anti-angiogenic and anti-inflammatory properties. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. nih.gov

Anti-Angiogenic Activity: Derivatives of bromo-indazole and structurally similar bromo-indoles have demonstrated significant anti-angiogenic effects. nih.govnih.gov Studies using ex-vivo rat aorta ring assays have shown that these compounds can inhibit the sprouting of blood vessels in a dose-dependent manner. nih.govresearchgate.netwaocp.org This activity is often linked to the inhibition of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. nih.gov Furthermore, these compounds exhibit anti-proliferative activity against human umbilical vein endothelial cells (HUVECs), the primary cells that form blood vessels. nih.govnih.gov

Anti-Inflammatory Activity: Research has also identified marked anti-inflammatory activity in indazole derivatives. nih.gov The molecular basis for this effect is believed to involve multiple pathways. In-vitro assays have shown that these compounds can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins. nih.gov Additionally, they can suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), which are key mediators of the inflammatory response. nih.gov This multi-faceted inhibition of inflammatory pathways highlights the therapeutic potential of the indazole scaffold in treating inflammatory conditions. nih.gov

Table 1: Biological Activity of Bromo-Indazole/Indole Derivatives

Compound Type Biological Activity Assay IC₅₀ Value Reference
5-Bromo-indole carboxamide Anti-angiogenic Rat Aorta Ring 15.4 µg/mL waocp.org
5-Bromo-indole carboxamide Anti-proliferative HUVEC cell line 5.6 µg/mL nih.gov
5-Bromo-indole carboxamide Anti-proliferative A549 lung cancer cell line 14.4 µg/mL nih.gov
4-2-(5-bromo-1H-indol-2-carbonyl)... Anti-angiogenic Rat Aorta Ring 56.9 µg/mL nih.govwaocp.org
4-2-(5-bromo-1H-indol-2-carbonyl)... Anti-proliferative HUVEC cell line 76.3 µg/mL nih.govwaocp.org
4-2-(5-bromo-1H-indol-2-carbonyl)... Anti-proliferative A549 lung cancer cell line 45.5 µg/mL nih.govwaocp.org
Indazole derivative Anti-inflammatory COX-2 Inhibition 23.42 µM nih.gov
5-Aminoindazole Anti-inflammatory COX-2 Inhibition 12.32 µM nih.gov
6-Nitroindazole Anti-inflammatory COX-2 Inhibition 19.22 µM nih.gov

Antioxidant Activity Mechanisms

Many synthetic antioxidants exert an inhibitory effect on neovascularization and inflammation. nih.gov The antioxidant properties of compounds derived from the bromo-indazole scaffold are often attributed to their ability to scavenge free radicals. nih.govnih.gov The primary mechanism is free radical scavenging, which involves donating a hydrogen atom or an electron to neutralize highly reactive species like reactive oxygen species (ROS). mdpi.comnih.gov

Mechanisms of Action Elucidation at the Molecular Level

Understanding how these compounds function at a molecular level is crucial for developing more effective and selective drugs. This involves characterizing their binding to specific biological targets and mapping the subsequent effects on cellular signaling.

Characterization of Ligand-Target Binding Modes and Affinities

Computational techniques like molecular docking are essential tools for predicting how a ligand (a derivative of the indazole scaffold) binds to the active site of a target protein. These in silico studies help researchers understand the binding mode and estimate the binding affinity. researchgate.net

For example, docking studies have been performed to investigate the interaction of indazole derivatives with kinases like JNK3 and p38α, which are involved in inflammatory responses. researchgate.net These studies reveal critical interactions, such as hydrogen bonds between the indazole nitrogen and hinge residues in the kinase active site (e.g., Met149 in JNK3). researchgate.net Hydrophobic interactions and van der Waals forces also play a significant role in stabilizing the ligand-target complex. researchgate.net By visualizing these 2D and 3D interactions, scientists can understand why certain derivatives are more potent or selective, guiding the design of improved inhibitors. nih.govresearchgate.net

Interrogation of Downstream Cellular Pathway Perturbations

Once a ligand binds to its target, it triggers a cascade of events within the cell. Research on indazole derivatives has begun to unravel these downstream effects. For instance, the anti-inflammatory activity of some indazoles is linked to their ability to inhibit the nuclear translocation of NF-κB, a key transcription factor that controls the expression of many pro-inflammatory genes.

In the context of cancer, derivatives of the indazole scaffold have been shown to perturb the cell cycle profile of cancer cells. researchgate.net By inhibiting specific kinases or other signaling proteins, these compounds can lead to cell cycle arrest and trigger apoptosis (programmed cell death), thereby preventing tumor growth. researchgate.net These investigations into downstream pathways provide a more complete picture of the compound's mechanism of action and confirm the therapeutic relevance of the molecular target.

Lead Optimization and Drug Discovery Strategies Utilizing the this compound Scaffold

The this compound structure is an exemplary scaffold for lead optimization in drug discovery. A scaffold is a core chemical structure upon which a variety of modifications can be made to create a library of related compounds. mdpi.com The goal of lead optimization is to refine an initial "hit" compound into a drug candidate with improved potency, selectivity, and pharmacokinetic properties.

The indazole core is considered a flexible scaffold for drug design. nih.gov The bromine atom at the 6-position is particularly useful, as it can be readily modified using modern synthetic chemistry techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). nih.gov This allows for the systematic introduction of different chemical groups to probe the structure-activity relationship (SAR)—that is, how changes in the molecule's structure affect its biological activity.

By creating and testing a series of derivatives, medicinal chemists can identify which modifications enhance binding to the target, reduce off-target effects, and improve drug-like properties. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and has been successfully applied to the indazole scaffold to develop novel agents targeting a range of diseases. nih.govnih.gov

Design Principles for Enhanced Biological Potency and Selectivity

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a template for the development of various therapeutic agents. researchgate.netnih.gov The design principles for enhancing the biological potency and selectivity of compounds derived from this core often revolve around strategic modifications at several key positions of the indazole ring system. These modifications aim to optimize interactions with the target protein, improve pharmacokinetic properties, and minimize off-target effects.

One fundamental design principle involves the functionalization of the N1 position of the indazole ring. The substituent at this position can significantly influence the compound's interaction with the biological target. For instance, in the development of dual inhibitors for cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), the introduction of a 3-aryloxy-2-oxopropyl residue at the N1 position of an indazole-5-carboxylic acid core was found to be crucial for potent inhibition. tandfonline.com While this study did not specifically use the 6-bromo analog, it highlights the importance of the N1 substituent in directing the molecule to the active site of the target enzymes.

Another key design strategy focuses on the modification of the carboxylic acid group at the C5 position. This group is often involved in critical hydrogen bonding or salt bridge interactions with the target protein, such as with arginine residues in enzyme active sites. nih.gov However, the carboxylic acid moiety can also lead to poor pharmacokinetic properties, such as rapid metabolism via glucuronidation. tandfonline.com Therefore, a common design principle is the bioisosteric replacement of the carboxylic acid, which will be discussed in more detail in section 3.4.2.

The substitution pattern on the benzene (B151609) ring of the indazole core also plays a critical role in modulating potency and selectivity. The presence and position of substituents like the bromine atom at the C6 position can influence the electronic properties of the ring system and provide additional interaction points with the target. For example, in the development of MCL-1/BCL-2 dual inhibitors, shifting a chlorine atom from the 5- to the 6-position of an indazole scaffold resulted in a marginal increase in binding affinity. nih.gov This suggests that the C6 position is a viable point for modification to fine-tune the biological activity.

Furthermore, structure-activity relationship (SAR) studies on various indazole analogues have demonstrated that modifications at other positions, such as C3 and C4, can also impact biological activity. nih.govnih.gov For instance, the introduction of substituted phenol (B47542) groups at the C4 position has been explored for its potential to enhance inhibitory activity against certain enzymes. nih.gov

The table below summarizes some of the key design principles and the resulting impact on biological activity based on studies of indazole-5-carboxylic acid derivatives and related analogs.

Modification PositionDesign PrincipleRationaleObserved Outcome (Example)Reference(s)
N1-Position Introduction of extended substituents with specific functional groups (e.g., aryloxy-oxopropyl).To access and interact with specific pockets within the target enzyme's active site.Potent dual inhibition of cPLA2α and FAAH. tandfonline.com
C5-Position Modification or replacement of the carboxylic acid group.To maintain key interactions while improving pharmacokinetic properties (e.g., metabolic stability).Prevention of glucuronidation, though sometimes with reduced inhibitory activity. tandfonline.com
C6-Position Halogen substitution (e.g., bromine, chlorine).To modulate electronic properties and explore additional binding interactions.Marginal increase in binding affinity for MCL-1. nih.gov

Bioisosteric Replacement and Scaffold Hopping Approaches

Bioisosteric Replacement

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. drughunter.com In the context of derivatives of this compound, the carboxylic acid moiety is a primary target for bioisosteric replacement. This is often done to address issues such as poor cell permeability and metabolic instability, particularly susceptibility to glucuronidation. tandfonline.com

A study on indazole-5-carboxylic acids as dual inhibitors of cPLA2α and FAAH explored the replacement of the carboxylic acid group with several bioisosteres. The parent compound, 1-[2-oxo-3-(4-phenoxyphenoxy)propyl]-1H-indazole-5-carboxylic acid, was a potent inhibitor. However, to circumvent potential metabolic liabilities associated with the carboxylic acid, a series of derivatives with inverse amides, sulfonylamides, carbamates, and ureas were synthesized and evaluated. tandfonline.com

The biological evaluation of these compounds revealed that the carboxylic acid functionality was of particular importance for pronounced inhibition of both cPLA2α and FAAH. nih.gov While the bioisosteric replacements were successful in creating non-glucuronidable functionalities, they generally resulted in a significant reduction in inhibitory potency. This highlights a common challenge in bioisosteric replacement, where the new functional group may not perfectly mimic the key interactions of the original moiety. drughunter.com

The following table presents data on the bioisosteric replacement of the carboxylic acid in an indazole-5-carboxylic acid derivative.

Original Functional GroupBioisosteric ReplacementRationale for ReplacementImpact on Biological ActivityReference(s)
Carboxylic AcidInverse Amides, Sulfonylamides, Carbamates, UreasTo prevent glucuronidation and improve metabolic stability.A significant decrease in the inhibition of cPLA2α and FAAH was observed. tandfonline.com

Scaffold Hopping

Scaffold hopping is an approach used to discover new, patentable chemotypes by replacing the central core of a known active compound with a structurally different scaffold, while preserving the key binding interactions. nih.gov This strategy can lead to compounds with improved properties, such as enhanced selectivity or better ADME profiles.

An example of scaffold hopping that led to an indazole-based compound involved the development of dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. The starting point was an indole-2-carboxylic acid scaffold, which was known to be a potent inhibitor of MCL-1. nih.gov To develop dual inhibitors, a scaffold hop from the indole core to an indazole framework was explored. This was a rational approach as the indazole scaffold could maintain the essential 1,2-relationship between a key binding group and the carboxylic acid. nih.gov

The synthesis and evaluation of N2-substituted indazole-3-carboxylic acid derivatives, and their subsequent elaboration into indazole-3-acylsulfonamides, resulted in compounds with improved dual inhibition of both MCL-1 and BCL-2, with minimal activity against BCL-xL, which is important for avoiding thrombocytopenia. nih.gov This successful scaffold hop demonstrates the utility of the indazole core as a viable replacement for other heterocyclic systems in the design of new therapeutic agents.

The table below summarizes the scaffold hopping approach from an indole to an indazole core.

Original ScaffoldHopped ScaffoldTherapeutic TargetRationale for HoppingOutcomeReference(s)
Indole-2-carboxylic acidIndazole-3-carboxylic acidMCL-1/BCL-2To discover novel chemotypes for dual inhibition and preserve key binding interactions.Transformed MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors with a different selectivity profile. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 6-bromo-1H-indazole-5-carboxylic acid. These studies predict molecular behavior and reactivity without the need for empirical data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its optimized geometric structure. This process minimizes the molecule's energy to find its most stable conformation.

From this optimized geometry, various molecular properties can be calculated. These include the distribution of electron density, dipole moments, and the energies of molecular orbitals. The structural parameters, such as bond lengths and angles, derived from DFT provide a foundational understanding of the molecule's physical form. These theoretical calculations are crucial for predicting the molecule's stability and its reactivity in chemical reactions.

Table 1: Illustrative Structural and Electronic Properties from DFT Calculations

PropertyIllustrative ValueDescription
Total Energy (Hartree)-3750.123The total electronic energy of the molecule in its optimized, lowest-energy state.
Dipole Moment (Debye)3.45A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge.
C=O Bond Length (Å)1.21The calculated distance between the carbon and oxygen atoms of the carboxylic acid group.
C-Br Bond Length (Å)1.90The calculated distance between the carbon atom on the indazole ring and the bromine atom.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Global Hardness (η): A measure of resistance to charge transfer.

Global Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors

ParameterFormulaIllustrative Value (eV)
EHOMO--6.85
ELUMO--2.15
Energy Gap (ΔE)ELUMO - EHOMO4.70
Ionization Potential (I)-EHOMO6.85
Electron Affinity (A)-ELUMO2.15
Global Hardness (η)(I - A) / 22.35
Global Softness (S)1 / (2η)0.21
Electrophilicity Index (ω)(I + A)² / (8η)4.32

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, projected onto its electron density surface. nih.gov It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate different regions of electrostatic potential. researchgate.net

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These areas, typically around electronegative atoms like oxygen, are sites for hydrogen bond accepting.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These areas, often around hydrogen atoms bonded to electronegative atoms, are sites for hydrogen bond donating.

Green: Represents regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a strong negative potential (red) around the oxygen atoms of the carboxylic acid group, indicating their role as primary sites for hydrogen bonding. A positive potential (blue) would be expected around the hydrogen atoms of the carboxylic acid and the N-H group of the indazole ring, highlighting their potential as hydrogen bond donors.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In a molecular docking simulation, a 3D model of this compound would be placed into the active site of a specific protein target. The protein's structure is typically obtained from crystallographic data from the Protein Data Bank (PDB). Docking algorithms then explore a vast number of possible conformations and orientations of the ligand within the active site, calculating a "binding score" for each pose.

This score, often expressed as binding energy (in kcal/mol), estimates the binding affinity between the ligand and the protein. tu.edu.iq The pose with the lowest binding energy is generally considered the most stable and likely binding mode. This allows researchers to visualize how the molecule fits within the protein's binding pocket and which functional groups are positioned for optimal interaction.

Analysis of the top-ranked docking poses reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for the ligand's affinity and selectivity for the target protein. Key interactions identified through docking studies include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH and -NH groups of the indazole) and acceptors (like carbonyl oxygens or nitrogens in amino acid side chains).

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (such as the benzene (B151609) ring) and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine).

Pi-Pi Stacking: An interaction between the aromatic rings of the ligand and aromatic amino acid residues (e.g., Tyrosine, Phenylalanine).

Halogen Bonds: Interactions involving the bromine atom, which can act as an electrophilic region and interact with nucleophilic sites on the protein.

By identifying the specific amino acid residues that form these bonds, researchers can understand the molecular basis of recognition and binding. This information is critical for structure-activity relationship (SAR) studies, guiding the modification of the ligand to improve its potency and selectivity. nih.gov

Table 3: Example of Molecular Docking Interaction Data

Target Protein (PDB ID)Binding Energy (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
EGFR Tyrosine Kinase (e.g., 2ITY)-8.5Asp855Hydrogen Bond (with COOH group)
Lys745Hydrogen Bond (with N-H group)
Leu718, Val726Hydrophobic Interaction (with indazole ring)
VEGFR-2 Kinase (e.g., 4ASD)-9.2Cys919Hydrogen Bond (with COOH group)
Asp1046Hydrogen Bond (with N-H group)
Phe1047, Leu840Pi-Pi Stacking, Hydrophobic Interaction

Note: The data in the tables is illustrative and intended to represent the type of results obtained from computational studies, not specific experimental values for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In drug discovery, they are essential for understanding how a ligand (a potential drug molecule) interacts with its protein target, assessing the stability of the resulting complex, and calculating binding affinities. nih.govresearchgate.netnih.gov

Investigation of Ligand-Target Complex Stability and Conformational Dynamics

There are no specific molecular dynamics simulation studies in the public domain that investigate the complex formed between this compound and a biological target.

In general, such investigations for other indazole derivatives involve docking the ligand into the active site of a target protein, followed by MD simulations to observe the stability of the binding pose. nih.govresearchgate.net Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time would typically reveal the stability of the ligand-protein complex and the flexibility of its constituent parts. For example, a study on different indazole derivatives as HIF-1α inhibitors used MD simulations to confirm that the most potent compound remained stable within the active site of the protein. nih.gov

Solvent Effects and Binding Free Energy Calculations

No literature is available detailing the specific effects of solvent or the calculation of binding free energy for this compound.

The calculation of binding free energy is a critical step in computational lead optimization, providing a quantitative prediction of ligand affinity. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) are often employed following MD simulations to achieve this. These calculations account for the complex interplay of forces, including electrostatic interactions, van der Waals forces, and the energetic cost of desolvation, as both the ligand and the protein's binding site must shed their water molecules to form a complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics

QSAR and chemoinformatics are essential for building predictive models that correlate the structural features of molecules with their biological activities. These models are invaluable for virtual screening, lead optimization, and designing new compounds with desired properties. nih.govnih.govaboutscience.eu

Development of Predictive Models for Biological Activity based on Structural Features

No QSAR models have been developed specifically for a series of compounds centered on this compound.

QSAR studies on broader classes of indazole derivatives have been successful. For instance, 3D-QSAR models have been built for indazole derivatives targeting HIF-1α, which generated steric and electrostatic contour maps. nih.govtandfonline.com These maps help visualize which structural modifications would likely increase or decrease biological activity, guiding the design of more potent inhibitors. Another QSAR study on indazole compounds inhibiting SAH/MTAN-mediated quorum sensing identified key molecular descriptors responsible for their inhibitory mechanism. nih.govdistantreader.org

Pharmacophore Modeling and Virtual Screening for Novel Ligands

There are no published pharmacophore models derived from or used to screen for ligands specifically related to this compound.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov These models can then be used as 3D queries to rapidly screen large databases of virtual compounds to find novel molecules that fit the required features. mdpi.com For the indazole scaffold, pharmacophore models have been developed for various targets, including HIF-1α inhibitors and Fibroblast Growth Factor Receptor (FGFR) kinases. nih.govnih.gov These models typically include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. wikipedia.org

Computational Approaches for Lead Optimization and Library Design

Specific computational lead optimization or library design efforts focused on the this compound scaffold are not documented in the literature.

The general process of computational lead optimization involves iteratively modifying a lead compound to improve properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.govnih.gov This is often done by leveraging insights from MD simulations, QSAR, and pharmacophore models. Similarly, library design involves creating a focused set of new molecules based on a common scaffold, like an indazole, by systematically varying substituents at key positions to explore the structure-activity relationship. nih.gov While indazole is a popular scaffold for such library designs, specific examples starting from the 6-bromo-5-carboxylic acid variant are not available. researchgate.netresearchgate.net

Advanced Analytical Research Methodologies

Spectroscopic Characterization Techniques for Structure Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for determining the molecular structure of 6-Bromo-1H-indazole-5-carboxylic acid. By probing the interactions of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement.

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the labile N-H proton of the indazole ring, and the O-H proton of the carboxylic acid. The aromatic region would typically display signals for the protons at the C3, C4, and C7 positions. The carboxylic acid proton is characteristically found far downfield, often above 12 ppm, and may appear as a broad singlet due to hydrogen bonding and chemical exchange. libretexts.org Similarly, the N-H proton also presents as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include the carbonyl carbon of the carboxylic acid, typically in the 165-185 ppm range, and the carbons of the fused aromatic and pyrazole (B372694) rings. libretexts.orgresearchgate.net The carbon atom attached to the bromine (C6) would be influenced by the halogen's electron-withdrawing and heavy atom effects.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would confirm the coupling between adjacent aromatic protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Predicted NMR Data for this compound

Technique Atom Predicted Chemical Shift (ppm) Notes
¹H NMR -COOH > 12.0 Broad singlet, disappears on D₂O exchange
N-H > 10.0 Broad singlet, disappears on D₂O exchange
H-3 8.0 - 8.5 Singlet or narrow doublet
H-4 7.8 - 8.2 Singlet
H-7 7.5 - 7.9 Singlet
¹³C NMR C=O 165 - 175 Carbonyl carbon
C-3a, C-7a 135 - 145 Bridgehead carbons
C-3 130 - 140 Pyrazole ring carbon

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of a compound.

MS: In a typical mass spectrum, this compound would exhibit a characteristic molecular ion peak (M+). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by two mass units (M+ and M+2). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-17]⁺) and the entire carboxyl group ([M-45]⁺). libretexts.orgwhitman.edu Other potential fragmentations could involve the loss of the bromine atom.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, typically to four or five decimal places. This precision allows for the unambiguous determination of the compound's elemental formula (C₈H₅BrN₂O₂), confirming that the observed mass is consistent with the proposed structure and distinguishing it from other potential isomers.

Predicted Mass Spectrometry Data for this compound

Technique Ion/Fragment Expected m/z Notes
MS [M]⁺, [M+2]⁺ 240/242 Molecular ion peak cluster, characteristic 1:1 ratio for Bromine
[M-COOH]⁺ 195/197 Loss of the carboxylic acid group
[M-Br]⁺ 161 Loss of the bromine atom

| HRMS | [M+H]⁺ | 240.9611 | Calculated exact mass for C₈H₆⁷⁹BrN₂O₂⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net

For this compound, the IR spectrum would be characterized by several key absorption bands. The O-H stretch of the carboxylic acid group appears as a very broad band, typically between 2500 and 3300 cm⁻¹, which is a hallmark of hydrogen-bonded dimers in the solid state. libretexts.orgwhitman.edu The N-H stretch of the indazole ring is expected in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the carboxylic acid gives a strong, sharp peak around 1700 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, and the C-Br stretch appears at lower wavenumbers, typically below 800 cm⁻¹.

Predicted Infrared (IR) Absorption Data for this compound

Vibrational Mode Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch Carboxylic Acid 2500 - 3300 Broad, Strong
N-H stretch Indazole Ring 3200 - 3400 Medium
C-H stretch Aromatic 3000 - 3100 Medium
C=O stretch Carboxylic Acid 1680 - 1720 Strong
C=C stretch Aromatic Ring 1450 - 1600 Medium-Strong
C-O stretch Carboxylic Acid 1210 - 1320 Strong

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for separating this compound from reaction impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for aromatic carboxylic acids. helixchrom.comnih.gov In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated, less polar form for better retention and peak shape. sielc.com

The sample is injected into the system, and its components are separated based on their differential partitioning between the stationary and mobile phases. A detector, commonly a UV-Vis detector set to a wavelength where the indazole ring absorbs strongly, measures the concentration of the compound as it elutes from the column. The resulting chromatogram shows a peak for the main compound and smaller peaks for any impurities. The purity is calculated by comparing the area of the main peak to the total area of all peaks.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). semanticscholar.org This technology operates at higher pressures, leading to significant improvements in separation efficiency, resolution, and speed. waters.com A method developed for HPLC can be transferred to a UPLC system to achieve much faster analysis times—often reducing a 15-20 minute HPLC run to just a few minutes—without sacrificing separation quality. This is particularly advantageous for high-throughput screening and quality control applications where rapid analysis is crucial.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the structure and reactivity of molecules. In the context of "this compound" and its derivatives, X-ray crystallography offers profound insights into their absolute configuration, tautomeric preferences, and interactions with biological macromolecules.

Determination of Absolute Configuration and Tautomeric Preferences

The solid-state structure of "this compound," while not extensively reported in publicly available crystallographic databases, can be understood by examining the well-established principles of indazole tautomerism and the crystallographic data of closely related derivatives.

Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govresearchgate.net Generally, the 1H-indazole tautomer is thermodynamically more stable and predominates in the solid state. nih.govresearchgate.net This preference is attributed to the benzenoid character of the fused benzene (B151609) ring in the 1H form, as opposed to the quinonoid character in the 2H form. nih.gov X-ray diffraction studies on various substituted indazoles consistently reveal the prevalence of the 1H-tautomer. core.ac.uk For instance, the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate confirms the location of the substituent on the N1 position of the indazole ring. nih.gov

While the absolute configuration is not applicable to the achiral "this compound" itself, it becomes a critical parameter for its chiral derivatives. X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules, providing it can be crystallized and a heavy atom is present to facilitate anomalous dispersion.

Table 1: Crystallographic Data for a Related Indazole Derivative

Compound NameFormulaCrystal SystemSpace GroupReference
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylateC₁₂H₁₄BrN₃O₂MonoclinicP2₁/c nih.gov

This table presents crystallographic information for a derivative to illustrate the type of data obtained from X-ray diffraction studies on substituted indazoles.

Co-crystal Structures of this compound Derivatives with Biological Targets for Mechanistic Insights

The therapeutic potential of indazole derivatives is often realized through their interaction with specific biological targets, such as enzymes. rcsb.org X-ray crystallography of co-crystals, which contain the drug candidate bound to its target protein, provides invaluable mechanistic insights at the atomic level. These structures reveal the precise binding mode, key intermolecular interactions, and any conformational changes in the protein upon ligand binding.

These co-crystal structures typically show the indazole core acting as a scaffold that fits into the ATP-binding pocket of the kinase. The nitrogen atoms of the indazole ring often form crucial hydrogen bonds with the hinge region of the enzyme, a key interaction for potent inhibition. acs.org Substituents on the indazole ring, such as the bromo and carboxylic acid groups in the parent compound, can be modified to optimize interactions with other regions of the binding site, thereby enhancing potency and selectivity.

For instance, the crystal structure of a 3-aminoindazole compound in complex with Cyclin-Dependent Kinase 2 (CDK2) (PDB ID: 2R64) reveals the specific hydrogen bonding and hydrophobic interactions responsible for its inhibitory activity. rcsb.org Similarly, the co-crystal structure of an indazole derivative with ketohexokinase (PDB ID: 3RO4) guided the optimization of a fragment-based hit into a potent inhibitor. rcsb.org These examples underscore the power of X-ray crystallography in structure-based drug design, enabling the rational design of more effective therapeutic agents based on the indazole scaffold.

Table 2: Examples of Indazole Derivatives in Co-crystal Structures with Biological Targets

PDB IDBiological TargetIndazole Derivative TypeResolution (Å)Reference
3RO4KetohexokinaseIndazole compound2.60 rcsb.org
2R64Cyclin-Dependent Kinase 2 (CDK2)3-Aminoindazole compound2.30 rcsb.org

This table provides examples of co-crystal structures of indazole derivatives with their protein targets, illustrating the application of X-ray crystallography in understanding drug-target interactions.

Q & A

Basic: What synthetic routes are optimal for preparing 6-Bromo-1H-indazole-5-carboxylic acid?

Answer: The synthesis of bromo-substituted indazole carboxylic acids typically involves bromination of a precursor indazole under controlled conditions. For example, bromination of indazole-5-carboxylic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent like acetic acid at 60–80°C has been reported for analogous compounds (e.g., 5-Bromo-1H-indazole-3-carboxylic acid) . Key parameters include reaction time (4–8 hours), stoichiometric control of brominating agents, and post-reaction purification via recrystallization or column chromatography (e.g., ethyl acetate/hexane systems) . Yield optimization may require adjusting temperature and catalyst use (e.g., Lewis acids).

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming regiochemistry and functional groups. For bromo-indazoles, characteristic aromatic proton shifts appear between δ 7.5–8.5 ppm, while carboxylic acid protons may be observed as broad signals (δ 10–13 ppm) .
  • IR Spectroscopy : A strong absorption peak near 1680–1720 cm1^{-1} confirms the carboxylic acid group, while C-Br stretches appear at 550–650 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can validate molecular weight (e.g., m/z ≈ 241.04 for C8_8H5_5BrN2_2O2_2) .

Advanced: How can computational modeling predict reactivity in substitution reactions of this compound?

Answer: Density functional theory (DFT) calculations can model electronic effects of the bromine substituent. For example, Fukui indices or molecular electrostatic potential (MEP) maps identify electrophilic/nucleophilic sites. Studies on similar compounds (e.g., 5-Bromo-1H-indazole-3-carboxylic acid) suggest bromine’s electron-withdrawing effect increases acidity at the carboxylic group, influencing reactivity in cross-coupling or esterification reactions . Software like Gaussian or ORCA is used for such analyses .

Advanced: How to resolve contradictions in crystallographic data for bromo-indazole derivatives?

Answer: Discrepancies in X-ray diffraction data (e.g., bond length/angle mismatches) require iterative refinement using programs like SHELXL . For example, SHELXL’s robust least-squares algorithms can correct for thermal motion artifacts or disordered atoms. Cross-validation with spectroscopic data (e.g., NMR) and hydrogen-bonding network analysis ensures structural accuracy. In cases of twinning or poor resolution, data collection at synchrotron facilities is recommended .

Advanced: How to design structure-activity relationship (SAR) studies for bromo-indazole derivatives targeting enzyme inhibition?

Answer: SAR studies involve synthesizing analogs (e.g., varying substituents at positions 5 and 6) and testing inhibitory activity. For example:

  • Replace bromine with other halogens (e.g., fluorine) to assess steric/electronic effects.
  • Modify the carboxylic acid to esters or amides to probe binding interactions .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases) . Biological assays (e.g., IC₅₀ determination) validate computational predictions .

Advanced: How does bromine substitution influence the electronic properties of indazole-5-carboxylic acid?

Answer: Bromine’s electronegativity increases the electron-deficient nature of the indazole ring, lowering the pKa of the carboxylic acid group. This enhances solubility in polar aprotic solvents and reactivity in nucleophilic acyl substitution. UV-Vis studies on similar compounds (e.g., 6-Bromo-5-fluoro-1H-indazole) show bathochromic shifts due to extended conjugation . Cyclic voltammetry can further quantify redox behavior influenced by bromine .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Recrystallization : Use ethanol/water or DCM/hexane mixtures to remove unreacted precursors.
  • Column Chromatography : Employ silica gel with mobile phases like ethyl acetate/hexane (1:3 ratio) for optimal separation .
  • Acid-Base Extraction : Leverage the compound’s acidity by dissolving in NaOH (aqueous) and precipitating with HCl .

Advanced: How to analyze regioselectivity in electrophilic substitution reactions of bromo-indazoles?

Answer: Regioselectivity is governed by directing groups. For indazole-5-carboxylic acid, the carboxylic acid group directs electrophiles (e.g., bromine) to the para position (C-6). Competitive experiments with deuterated analogs or computational analysis of transition-state energies (e.g., using DFT) can validate this. Studies on 5-Bromo-1H-indazole-3-carboxylic acid show similar trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1H-indazole-5-carboxylic acid
Reactant of Route 2
6-Bromo-1H-indazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.